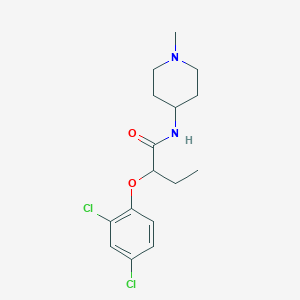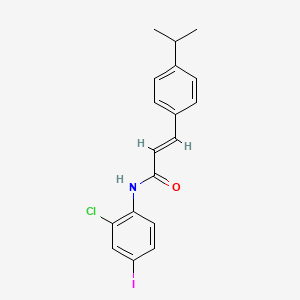
2-(4-methoxyphenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methoxyphenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate, also known as MOCECOB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. MOCECOB belongs to the class of compounds known as oxo-esters, which have been shown to exhibit a wide range of biological activities. In
Wirkmechanismus
The exact mechanism of action of 2-(4-methoxyphenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate is not fully understood. However, it has been suggested that 2-(4-methoxyphenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate may exert its therapeutic effects by modulating the activity of neurotransmitters such as dopamine, serotonin, and glutamate. 2-(4-methoxyphenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate has also been shown to inhibit the activity of enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in the breakdown of neurotransmitters.
Biochemical and Physiological Effects
2-(4-methoxyphenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β, which are involved in the pathogenesis of various inflammatory disorders. 2-(4-methoxyphenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate has also been shown to increase the levels of antioxidants such as superoxide dismutase and glutathione, which protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(4-methoxyphenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate in lab experiments is its relatively low toxicity. 2-(4-methoxyphenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate has been shown to exhibit low acute toxicity in animal models, which makes it a safe compound for use in lab experiments. However, one limitation of using 2-(4-methoxyphenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 2-(4-methoxyphenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate. One area of research is the development of novel 2-(4-methoxyphenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate derivatives with improved pharmacological properties. Another area of research is the investigation of the potential use of 2-(4-methoxyphenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-(4-methoxyphenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate and to identify its molecular targets.
Synthesemethoden
The synthesis of 2-(4-methoxyphenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate involves the reaction between 4-(cyclohexylamino)-4-oxobutanoic acid and 4-methoxyphenylacetic acid in the presence of dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction yields 2-(4-methoxyphenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate as a white crystalline solid with a melting point of 168-170°C.
Wissenschaftliche Forschungsanwendungen
2-(4-methoxyphenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant activities in animal models. 2-(4-methoxyphenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
[2-(4-methoxyphenyl)-2-oxoethyl] 4-(cyclohexylamino)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO5/c1-24-16-9-7-14(8-10-16)17(21)13-25-19(23)12-11-18(22)20-15-5-3-2-4-6-15/h7-10,15H,2-6,11-13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMDXSTZBRPMIHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)COC(=O)CCC(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-ethyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B4940444.png)
![7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-8-mercapto-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4940449.png)
![N~1~-(2,5-dimethoxyphenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4940456.png)

![1-fluoro-2-{[5-(isopropylthio)pentyl]oxy}benzene](/img/structure/B4940498.png)
![N-[2-(dimethylamino)ethyl]tricyclo[4.3.1.1~3,8~]undecane-3-carboxamide hydrochloride](/img/structure/B4940502.png)
![N-(3,4-difluorophenyl)-1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinamine](/img/structure/B4940506.png)

![4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide](/img/structure/B4940523.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-piperidinecarboxamide](/img/structure/B4940539.png)
![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4940541.png)
![5-[(2-methoxy-4-methylphenoxy)methyl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B4940549.png)
![2-(3,5-dibromo-2-methoxybenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4940550.png)
amino]-1-(4-methoxybenzoyl)-3-pyrrolidinol](/img/structure/B4940560.png)